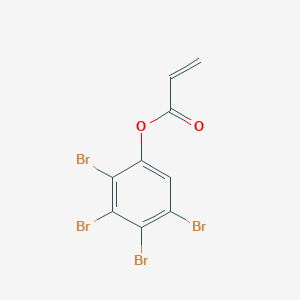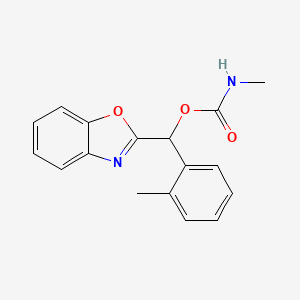![molecular formula C43H83NO6S B14325272 S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine CAS No. 112207-91-7](/img/structure/B14325272.png)
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine is a chemical compound known for its unique structure and properties. It is characterized by the presence of long octadecyloxy chains and a cysteine moiety, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine typically involves the reaction of cysteine with 1,4-bis(octadecyloxy)-1,4-dioxobutane. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The octadecyloxy chains can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked dimers, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as a stabilizer in polymer production and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine involves its interaction with molecular targets such as proteins and enzymes. The cysteine moiety can form disulfide bonds with thiol groups in proteins, potentially altering their function. The long octadecyloxy chains may facilitate membrane interactions, enhancing the compound’s ability to penetrate cells and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: A compound with similar long alkyl chains and used as an antioxidant and reducing agent.
Uniqueness
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine is unique due to its combination of long alkyl chains and a cysteine moiety, providing a distinct set of chemical and biological properties. This makes it particularly useful in applications requiring both hydrophobic interactions and thiol reactivity.
Propiedades
Número CAS |
112207-91-7 |
|---|---|
Fórmula molecular |
C43H83NO6S |
Peso molecular |
742.2 g/mol |
Nombre IUPAC |
2-amino-3-(1,4-dioctadecoxy-1,4-dioxobutan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C43H83NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-49-41(45)37-40(51-38-39(44)42(46)47)43(48)50-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38,44H2,1-2H3,(H,46,47) |
Clave InChI |
ZAOUOVAPUUZEEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)
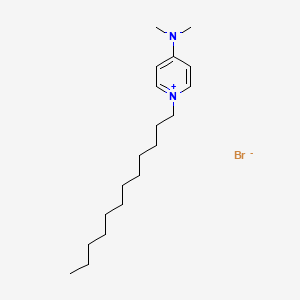
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
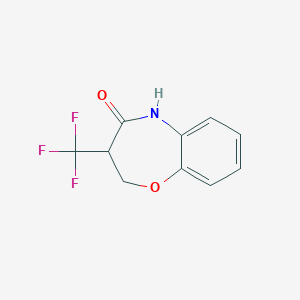
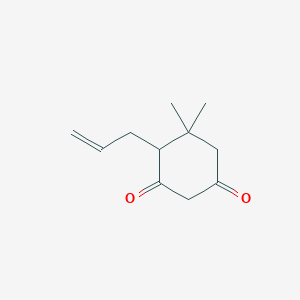
![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
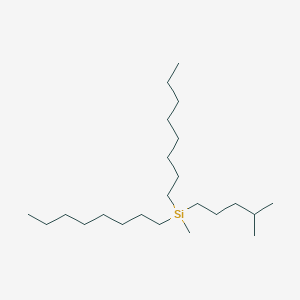
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)

![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)

